N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide features a quinoline core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a carboxamide linked to a 1,3-benzodioxol-5-ylmethyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-10-8-17(12-24(22)31-2)21-13-19(18-5-3-4-6-20(18)28-21)26(29)27-14-16-7-9-23-25(11-16)33-15-32-23/h3-13H,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLMKAINQHEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 441.53 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 9
- LogP (Partition Coefficient) : 3.93
- Water Solubility (LogSw) : -3.90
These properties suggest a moderate lipophilicity, which is often favorable for drug-like candidates.
Anticancer Activity
Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds in the quinoline class have demonstrated inhibition of cell proliferation in breast cancer (MDA-MB-468) and renal cancer (A498) models .
Antimicrobial Properties
The compound has also been included in screening libraries targeting anti-infective activities. Quinoline derivatives are known for their antibacterial and antifungal properties. A study highlighted that certain quinoline derivatives showed promising results against bacterial strains and fungi .
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives revealed that modifications in the benzodioxole moiety significantly enhanced anticancer activity. The derivatives were tested against various cancer cell lines using MTT assays to assess cell viability. The results indicated that compounds with electron-donating groups exhibited increased potency .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial effects of quinoline derivatives, including the target compound. The study utilized disk diffusion methods to evaluate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed effective inhibition zones, suggesting potential as therapeutic agents in treating infections .
Tables of Biological Activity
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities which are of interest in drug development:
-
Anticancer Activity :
- Mechanism : The compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound in anticancer drug discovery.
-
Antimicrobial Properties :
- Mechanism : Exhibits activity against a spectrum of bacteria and fungi by disrupting cell membrane integrity.
- Case Study : A study reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL.
-
Neuroprotective Effects :
- Mechanism : The neuroprotective potential is attributed to its antioxidant properties and ability to modulate neuroinflammation.
- Case Study : Research indicated that treatment with the compound reduced oxidative stress markers in a rat model of Parkinson's disease, suggesting its utility in neurodegenerative disorders.
Applications in Flavor Chemistry
The compound has also been recognized for its applications in flavor chemistry:
- Flavor Enhancer : It is noted for enhancing umami taste profiles, making it valuable in food science.
- Regulatory Status : Recognized by JECFA (Joint FAO/WHO Expert Committee on Food Additives) as a safe flavoring agent, with FEMA number 4773.
Data Table: Summary of Applications
| Application Area | Mechanism/Activity | Case Study/Findings |
|---|---|---|
| Anticancer | Induces apoptosis | IC50 = 12 µM against MCF-7 cells |
| Antimicrobial | Disrupts cell membranes | MIC = 25 µg/mL against S. aureus and E. coli |
| Neuroprotective | Reduces oxidative stress | Decreased markers in Parkinson's disease model |
| Flavor Chemistry | Umami taste enhancement | Approved by JECFA; FEMA number 4773 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogs from the evidence:
Key Observations :
- Substituent Position: The placement of the benzodioxol group on the quinoline carboxamide (positions 3 or 5 in ) significantly affects melting points and synthetic yields, suggesting steric or electronic influences on crystallization .
- Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., dichlorobenzyl in ), which could enhance bioavailability .
Antihistaminic and Cytotoxic Potential
Compounds 52 and 53 () were evaluated for cytotoxicity using MTT and SRB assays.
Role of Methoxy and Benzodioxole Groups
The 3,4-dimethoxyphenyl moiety (shared with Rip-B in ) is known to enhance binding to hydrophobic enzyme pockets, as seen in benzamide derivatives targeting neurotransmitter systems . Similarly, the benzodioxole group in ’s compound may contribute to metabolic stability by resisting oxidative degradation .
Preparation Methods
Core Quinoline Framework Assembly
The quinoline nucleus is typically constructed via the Skraup or Friedländer annulation. However, modern approaches favor Friedländer synthesis due to milder conditions and higher functional group tolerance. A modified protocol involves condensing 2-aminobenzaldehyde derivatives with ketones bearing the 3,4-dimethoxyphenyl group under acidic catalysis. For example:
Yields for this step range from 65–78% depending on the electron-donating effects of the methoxy groups.
Amide Bond Formation
The critical N-(1,3-benzodioxol-5-ylmethyl) side chain is introduced via amidation. Two predominant strategies are documented:
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in anhydrous DMF:
Reaction conditions: 0°C to room temperature, 12–18 hours, yielding 70–82%. Excess amine (1.2 eq) improves conversion by mitigating steric hindrance from the quinoline ring.
Reductive Amination
An alternative route employs reductive amination with sodium triacetoxyborohydride (STAB) in THF:
This method achieves 68–75% yield but requires strict moisture control.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent (Amidation) | Anhydrous DMF | +15% vs. THF | |
| Temperature | 0°C → RT ramp | Prevents epimerization |
Polar aprotic solvents (DMF, DMAc) enhance reagent solubility, while controlled temperature ramps minimize side reactions like quinoline ring oxidation.
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Accelerates amidation kinetics by 30% when used at 0.1 eq.
-
Molecular sieves (3Å) : Critical in reductive amination to scavenge water, improving STAB efficiency.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (gradient: 5–10% MeOH in CHCl) resolves the target compound from:
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-d): Key signals include δ 8.72 (s, 1H, CONH), 6.85–7.45 (m, 9H, aromatic), and 5.95 (s, 2H, benzodioxole OCHO).
-
HPLC-MS : Purity >98% (C18 column, 70:30 MeOH/HO), [M+H] = 455.2.
Scalability and Industrial Considerations
Pilot-Scale Challenges
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and purification methods for N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide?
- Methodology :
- Step 1 : Start with a quinoline-4-carboxylic acid derivative. React with 1,3-benzodioxol-5-ylmethylamine under coupling conditions (e.g., EDCI/HOBt or DCC) in anhydrous DMF or THF at 0–25°C.
- Step 2 : Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%). Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Optimize reaction time and temperature to avoid side products, as similar quinolinecarboxamide syntheses report yields of 20–23% due to steric hindrance .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- 1H NMR : Look for key signals: δ 6.8–7.5 ppm (aromatic protons), δ 3.7–4.3 ppm (methoxy and methylenedioxy groups), and δ 5.2–5.5 ppm (benzodioxol methylene protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
- Mass Spectrometry : Use EI-MS to detect the molecular ion peak (expected m/z ~450–460) and fragmentation patterns .
Q. What are the recommended storage conditions and handling precautions?
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture and light .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. While no acute toxicity data exist for this compound, structurally similar quinoline derivatives may cause respiratory or skin irritation .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?
- Strategy :
- Variant Libraries : Synthesize analogs with modifications to:
- Methoxy groups (e.g., replace 3,4-dimethoxyphenyl with 3,4,5-trimethoxyphenyl for enhanced lipophilicity) .
- Benzodioxol moiety (e.g., substitute with bioisosteres like benzofuran) to assess π-π stacking interactions .
- Assays : Test analogs in target-specific models (e.g., neuroprotection assays for epoxyisoindole-like activity or cancer cell lines for quinoline-mediated cytotoxicity) .
- Data Interpretation : Use computational docking (AutoDock Vina) to correlate substituent changes with binding affinity to targets like tubulin or kinase enzymes .
Q. What mechanisms underlie conflicting reports on this compound’s biological activity (e.g., neuroprotective vs. cytotoxic effects)?
- Hypothesis Testing :
- Dose-Dependent Effects : Conduct MTT assays across a wide concentration range (1 nM–100 μM) to identify biphasic responses .
- Target Selectivity : Use RNA-seq or proteomics to compare pathway activation in neuronal vs. cancer cell lines .
- Metabolite Analysis : Check for in situ conversion to active/toxic metabolites via LC-MS .
- Case Study : A quinoline analog showed neuroprotection at low doses (IC₅₀ = 10 nM) but cytotoxicity at high doses (IC₅₀ = 50 μM) due to off-target ROS generation .
Q. How can researchers optimize analytical methods to resolve co-eluting impurities in HPLC?
- Method Development :
- Column : Switch from C18 to a phenyl-hexyl stationary phase for better separation of aromatic isomers .
- Mobile Phase : Use 0.1% formic acid in water/acetonitrile (pH 2.5) to improve peak symmetry.
- Gradient : Extend runtime (e.g., 30→60 min) with a shallow gradient (5→95% acetonitrile) .
- Validation : Assess linearity (R² > 0.995), LOD (≤0.1 μg/mL), and recovery (>98%) per ICH guidelines .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles be addressed?
- Root Cause Analysis :
- Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (moderate polarity). Quinolinecarboxamides often show higher solubility in DMSO (e.g., 50 mg/mL) but precipitate in aqueous buffers .
- Polymorphism : Perform X-ray crystallography to identify hydrate/solvate forms that alter solubility .
- Resolution : Use dynamic light scattering (DLS) to monitor aggregation in biorelevant media (e.g., PBS pH 7.4) .
Experimental Design for Novel Applications
Q. What in vitro assays are suitable for evaluating neuroprotective potential?
- Assay Portfolio :
- Oxidative Stress Models : Expose SH-SY5Y cells to H₂O₂ or 6-OHDA, then measure viability (MTT) and ROS levels (DCFH-DA probe) .
- Microtubule Stabilization : Use immunofluorescence to quantify tubulin polymerization in primary neurons .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptors) .
Q. How can computational modeling guide target identification?
- Workflow :
- Pharmacophore Mapping : Generate 3D models (Schrödinger Phase) to prioritize kinases or GPCRs .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to refine docking poses .
- ADMET Prediction : Use SwissADME to forecast BBB permeability (%PPB > 90%) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
